

Core Directive & Chemical Architecture

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Compound of Interest

Compound Name:	5-Bromobenzo[d]isoxazol-3(2H)-one
CAS No.:	65685-50-9
Cat. No.:	B1335019

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5-Bromobenzo[d]isoxazol-3(2H)-one (CAS 65685-50-9) is not merely a catalogue intermediate; it is a high-value "privileged scaffold" in modern medicinal chemistry.^{[1][2]} Its structural utility lies in its dual-functionality: the 1,2-benzisoxazole core serves as a bioisostere for indoles and quinolinones (common in antipsychotics and anticonvulsants), while the 5-bromo substituent provides an orthogonal reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling.^{[1][2]}

This guide moves beyond basic properties to operationalize CAS 65685-50-9 as a linchpin in the synthesis of Zonisamide analogs (CNS) and BRD4 inhibitors (Epigenetics).^{[1][2][3]}

Table 1: Physicochemical Profile

Property	Specification	Relevance to Protocol
IUPAC Name	5-bromo-1,2-benzoxazol-3(2H)-one	Official nomenclature for regulatory filing.[1][2][4]
Molecular Formula	C ₇ H ₄ BrNO ₂	MW: 213.01 g/mol .[3]
Appearance	Off-white to pale yellow solid	Color changes indicate oxidation or ring opening.[1][3]
Melting Point	224–227 °C	High thermal stability allows for elevated reaction temps.[3]
Solubility	DMSO, DMF, hot MeCN	Poor water solubility requires polar organic solvents for reactions.[2][3]
pKa (NH)	~6.5–7.5 (Predicted)	The lactam NH is acidic enough for mild base deprotonation (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">).[3]

Synthesis & Manufacturing Controls

To ensure high purity (>98%) for biological screening, a robust synthesis route avoids the formation of the thermodynamic byproduct (the open-ring salicylate).[2][3] The preferred industrial route utilizes 1,1'-Carbonyldiimidazole (CDI) mediated cyclization of salicylhydroxamic acids, which offers milder conditions than traditional thionyl chloride methods.[2][3]

Optimized Synthetic Protocol

- Activation: React 5-bromo-2-hydroxybenzoic acid with CDI in anhydrous THF to form the acyl imidazole intermediate.
- Hydroxyamination: Treat in situ with hydroxylamine hydrochloride (

) and a base (

).[3]

- Cyclization: The resulting hydroxamic acid undergoes intramolecular cyclization under reflux or with a dehydration agent (e.g., Burgess reagent or simple thermal dehydration) to close the isoxazole ring.[3]

Critical Process Parameter (CPP): Moisture control is vital during the CDI step.[2][3] Water hydrolyzes the acyl imidazole, reverting it to the starting acid.[3]



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Figure 1: Convergent synthesis pathway emphasizing the critical cyclodehydration step to form the benzisoxazole core.[3]

Medicinal Chemistry Applications: The "Divergent" Strategy

The value of CAS 65685-50-9 lies in its ability to undergo divergent synthesis.[1][3]

Researchers can selectively functionalize the Nitrogen (N-alkylation) or the Carbon-5 (C-C coupling) to access distinct chemical spaces.[1][2][3]

A. CNS Target: Zonisamide Analogs

The benzisoxazole ring is the pharmacophore of Zonisamide (antiepileptic).[3]

- Mechanism: Blockade of voltage-sensitive sodium channels and T-type calcium channels.[1]
- Modification: The 5-bromo position allows for the introduction of lipophilic aryl groups to improve blood-brain barrier (BBB) penetration or selectivity against specific channel isoforms.[1][3]

B. Epigenetic Target: BRD4 Inhibitors

Recent screens identify benzisoxazoles as acetyl-lysine mimetic scaffolds.[1][3]

- Mechanism: The lactam carbonyl and NH mimic the hydrogen bonding of acetylated lysine in the BRD4 binding pocket.[3]
- Modification: Suzuki coupling at C-5 extends the molecule into the "WIF" shelf of the protein, increasing potency against Acute Myeloid Leukemia (AML) cell lines.[2][3]

Experimental Workflow: Divergent Functionalization

Step 1: N-Alkylation (The Anchor)[1][2]

- Reagents:

, Alkyl Halide (
) , DMF, 60°C.

- Note: This protects the lactam and establishes the "tail" of the drug molecule.[3]

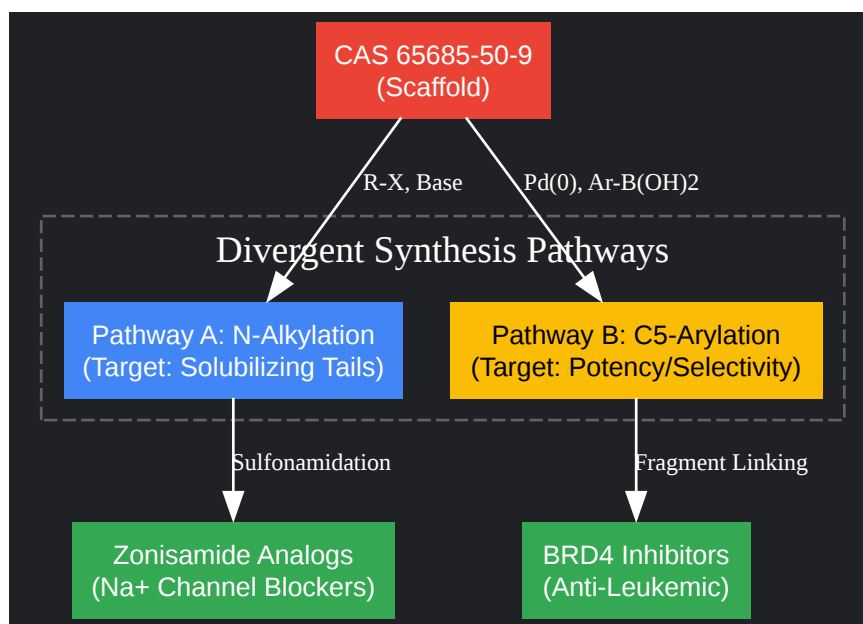
Step 2: Suzuki-Miyaura Coupling (The Warhead)

- Reagents: Aryl Boronic Acid, [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">](#)

,

, Dioxane/Water.[3]

- Note: The 5-bromo group is highly reactive.[1][3][5] Oxidative addition occurs readily at 80-100°C.[1][3]



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Figure 2: Strategic divergence showing how the scaffold serves as a precursor for both ion channel modulators and epigenetic regulators.[1][2]

Analytical Profiling & Quality Control

Validating the identity of CAS 65685-50-9 requires distinguishing it from its open-ring isomer (5-bromo-2-hydroxybenzamide).[1][2]

HPLC Method (Self-Validating)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).[2][3]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.[3]
 - B: Acetonitrile.[3]
- Gradient: 5% B to 95% B over 15 minutes.
- Detection: UV @ 254 nm (aromatic core) and 280 nm.[3]

- Validation Criterion: The benzisoxazole (closed ring) typically elutes later than the open-ring amide due to increased planarity and lack of the free phenolic hydroxyl group.[3]

NMR Signature (DMSO-d6)

- Proton (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) : Look for the absence of the broad phenolic -OH signal (~10-12 ppm) present in the starting material.[3] The NH of the lactam usually appears as a broad singlet around 12.0 ppm.[3]
- Carbon (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

) : The C=O signal in the isoxazolone ring shifts upfield relative to the open carboxylic acid precursor.[3]

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